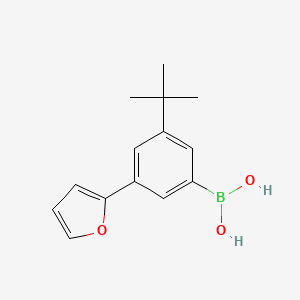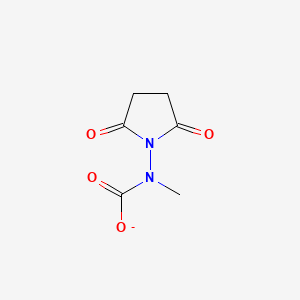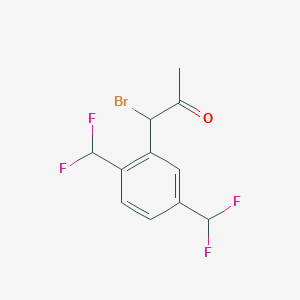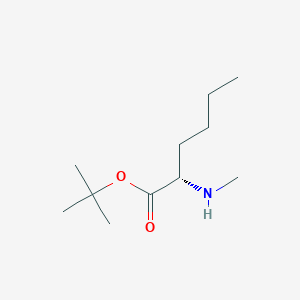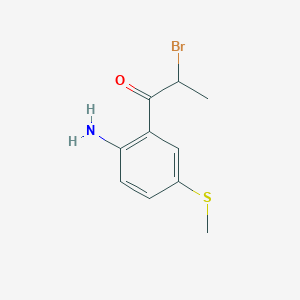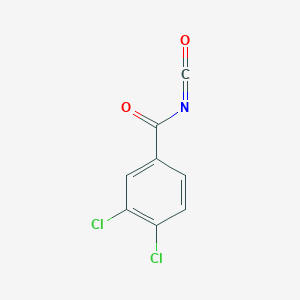
3,4-Dichlorobenzoyl isocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dichlorobenzoyl isocyanate is a chemical compound used primarily as a chemical intermediate in organic synthesis. It is a solid that ranges in color from white to yellow and is known to be an irritant to tissues, including eyes and mucous membranes. Inhalation of dust from this compound is poisonous . It is classified as an extremely hazardous substance in the United States and is subject to strict reporting requirements .
Preparation Methods
3,4-Dichlorobenzoyl isocyanate can be synthesized through various methods. One common method involves the reaction of 3,4-dichloroaniline with phosgene . This reaction is typically carried out under controlled conditions to ensure safety and efficiency. Another method involves the use of non-phosgene approaches, such as the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, and urea, followed by the thermal decomposition of carbamate to yield isocyanate .
Chemical Reactions Analysis
3,4-Dichlorobenzoyl isocyanate undergoes several types of chemical reactions, including substitution and oxidation. Common reagents used in these reactions include triphenylphosphine, 2,3-dichloro-5,6-dicyanobenzoquinone, and Bu4NOCN in acetonitrile . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with alcohols, thiols, and trimethylsilyl ethers can yield alkyl isocyanates .
Scientific Research Applications
3,4-Dichlorobenzoyl isocyanate has a wide range of applications in scientific research. It is used in the synthesis of various organic compounds and as a chemical intermediate in the production of pharmaceuticals and agrochemicals . In the field of biology, it is used to study the interactions between isocyanates and biological macromolecules. In the industrial sector, it is used in the production of polyurethane foams, coatings, and adhesives .
Mechanism of Action
The mechanism of action of 3,4-Dichlorobenzoyl isocyanate involves its reactivity with nucleophiles, such as water and biological macromolecules. The isocyanate group (N=C=O) reacts with these nucleophiles to form urea derivatives, which can further react to form more complex structures . This reactivity is key to its use in various chemical and industrial applications.
Comparison with Similar Compounds
3,4-Dichlorobenzoyl isocyanate is similar to other isocyanates, such as toluene diisocyanate and methylenediphenyl diisocyanate . it is unique in its specific reactivity and applications. For example, while toluene diisocyanate is widely used in the production of flexible polyurethane foams, this compound is more commonly used as a chemical intermediate in organic synthesis . Other similar compounds include hexamethylene diisocyanate and isophorone diisocyanate, which are used in non-yellowing polyurethane materials .
Properties
CAS No. |
10278-20-3 |
|---|---|
Molecular Formula |
C8H3Cl2NO2 |
Molecular Weight |
216.02 g/mol |
IUPAC Name |
3,4-dichlorobenzoyl isocyanate |
InChI |
InChI=1S/C8H3Cl2NO2/c9-6-2-1-5(3-7(6)10)8(13)11-4-12/h1-3H |
InChI Key |
LNAMONHYXJTAHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N=C=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



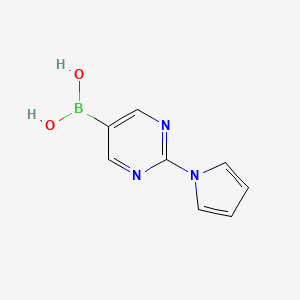
![3-Methyl-2-oxo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-7-carbonitrile](/img/structure/B14073121.png)
![(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl propionate](/img/structure/B14073124.png)

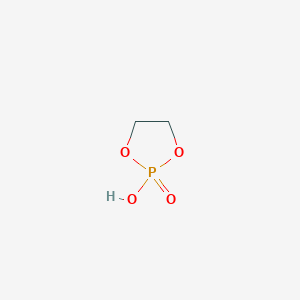
![Bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;bromopalladium(1+);butylbenzene](/img/structure/B14073153.png)
